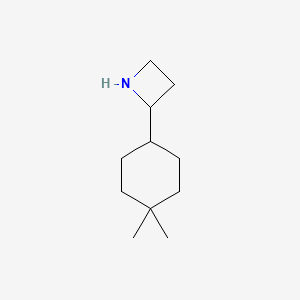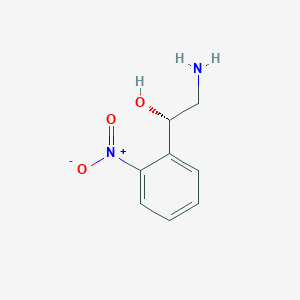
1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one is an organic compound with a unique structure that includes a dimethylamino group and a trimethylpent-1-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a ketone or aldehyde, under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dimethylamino derivatives and enones, such as:
- 1-(Dimethylamino)-2-propyne
- 4-(Dimethylamino)pyridine
- Methylaminoquinolines
Uniqueness
1-(Dimethylamino)-2,4,4-trimethylpent-1-en-3-one is unique due to its specific structure, which combines a dimethylamino group with a trimethylpent-1-en-3-one backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(E)-1-(dimethylamino)-2,4,4-trimethylpent-1-en-3-one |
InChI |
InChI=1S/C10H19NO/c1-8(7-11(5)6)9(12)10(2,3)4/h7H,1-6H3/b8-7+ |
InChI Key |
XAJSZIZZKSIFED-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C(C)(C)C |
Canonical SMILES |
CC(=CN(C)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13288032.png)
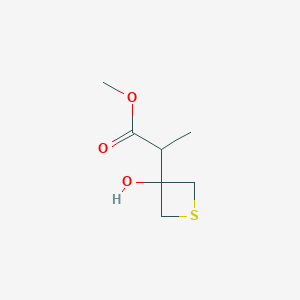
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13288044.png)

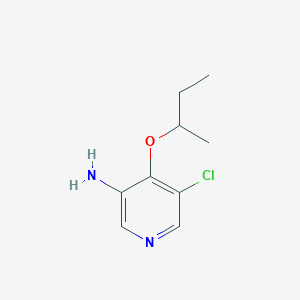
![1-[(3,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13288062.png)
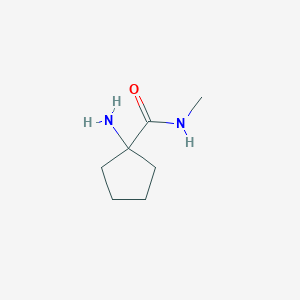
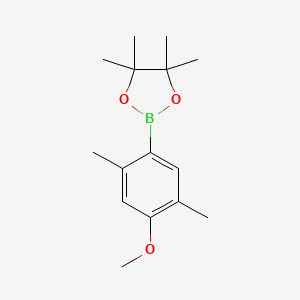
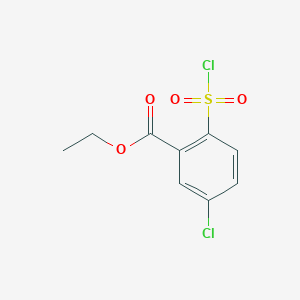
![3-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13288066.png)
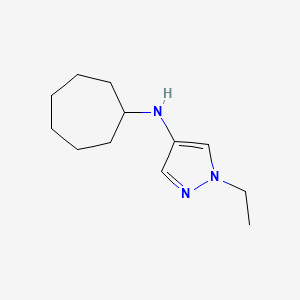
![2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13288070.png)
